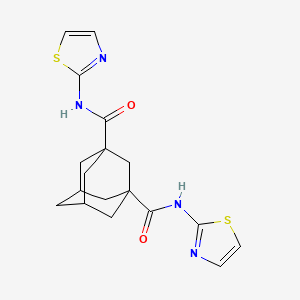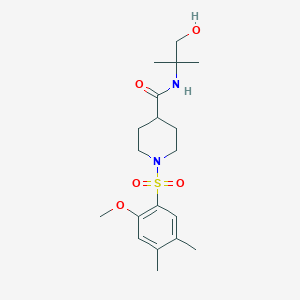
1-(3-Methylcyclohexyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylcyclohexyl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a piperidine ring substituted with a 3-methylcyclohexyl group and a carboxamide group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 3-Methylcyclohexyl Group: This step involves the alkylation of the piperidine ring with a 3-methylcyclohexyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group at the 3-position of the piperidine ring. This can be achieved through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
1-(3-Methylcyclohexyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(3-Methylcyclohexyl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly for its potential anti-osteoporosis activity.
Biological Studies: It is used in studies investigating the inhibition of enzymes such as cathepsin K, which is involved in bone resorption.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Methylcyclohexyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of cathepsin K, an enzyme involved in bone resorption . The compound forms hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme, leading to its inhibition and subsequent reduction in bone resorption activity.
相似化合物的比较
Similar Compounds
Piperidine-3-carboxamide Derivatives: These compounds share a similar core structure with 1-(3-Methylcyclohexyl)piperidine-3-carboxamide and exhibit various biological activities.
8-Methoxycoumarin-3-carboxamides: These compounds have been studied for their anticancer activity and share the carboxamide functional group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit cathepsin K and its potential use in treating osteoporosis highlight its significance in medicinal chemistry .
属性
IUPAC Name |
1-(3-methylcyclohexyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10-4-2-6-12(8-10)15-7-3-5-11(9-15)13(14)16/h10-12H,2-9H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMFCHFZIFROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B5020542.png)
![1-(3-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5020544.png)

![1-(4-{[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-thienyl)ethanone](/img/structure/B5020557.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5020563.png)

![3-methyl-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5020587.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B5020592.png)


![2-[(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5020614.png)
![3-[1-[(3-methoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5020628.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5020634.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B5020641.png)
